molecular formula C18H14IN3O3 B298203 5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone

5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone

Cat. No. B298203
M. Wt: 447.2 g/mol
InChI Key: BEEOUECHRQGAQE-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of 5-{3-Nitro-4-methylphenyl}-2-furaldehyde and 4-iodophenylhydrazine. This compound has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 5-{3-Nitro-4-methylphenyl}-2-furaldehyde (5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone)hydrazone is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit bacterial growth by damaging the bacterial cell wall.
Biochemical and Physiological Effects:
5-{3-Nitro-4-methylphenyl}-2-furaldehyde (5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone)hydrazone has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis. It has also been reported to inhibit bacterial growth by damaging the bacterial cell wall. In addition, this compound has been reported to have a fluorescent property, which makes it useful as a probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{3-Nitro-4-methylphenyl}-2-furaldehyde (5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone)hydrazone in lab experiments are its antitumor and antibacterial activities, as well as its fluorescent property. However, the limitations of using this compound are its toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 5-{3-Nitro-4-methylphenyl}-2-furaldehyde (5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone)hydrazone. One direction is to study its potential as a chemotherapeutic agent for cancer treatment. Another direction is to study its potential as an antibacterial agent for the treatment of bacterial infections. In addition, further research is needed to fully understand its mechanism of action and to identify its potential side effects.

Synthesis Methods

The synthesis of 5-{3-Nitro-4-methylphenyl}-2-furaldehyde (5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone)hydrazone has been reported using various methods. One of the methods involves the reaction between 5-{3-Nitro-4-methylphenyl}-2-furaldehyde and 5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazonehydrazine in ethanol under reflux conditions. The reaction mixture is then cooled and filtered to obtain the product. Another method involves the reaction between 5-{3-Nitro-4-methylphenyl}-2-furaldehyde and 5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazonehydrazine in the presence of a catalytic amount of acetic acid in ethanol. The reaction mixture is then heated under reflux conditions to obtain the product.

Scientific Research Applications

5-{3-Nitro-4-methylphenyl}-2-furaldehyde (5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone)hydrazone has been used in various scientific research applications. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been used as a fluorescent probe for the detection of metal ions.

properties

Product Name

5-{3-Nitro-4-methylphenyl}-2-furaldehyde (4-iodophenyl)hydrazone

Molecular Formula

C18H14IN3O3

Molecular Weight

447.2 g/mol

IUPAC Name

4-iodo-N-[(Z)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylideneamino]aniline

InChI

InChI=1S/C18H14IN3O3/c1-12-2-3-13(10-17(12)22(23)24)18-9-8-16(25-18)11-20-21-15-6-4-14(19)5-7-15/h2-11,21H,1H3/b20-11-

InChI Key

BEEOUECHRQGAQE-JAIQZWGSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)/C=N\NC3=CC=C(C=C3)I)[N+](=O)[O-]

SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)I)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)I)[N+](=O)[O-]

Origin of Product

United States

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